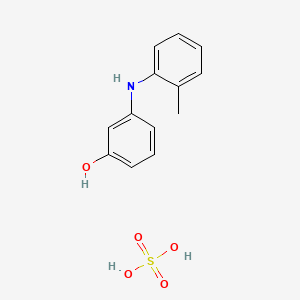

m-(o-Toluidino)phenol sulphate

Description

The study of m-(o-Toluidino)phenol (B1582523) sulphate offers a window into the broader fields of aromatic amines and phenolic compounds, which are foundational to synthetic organic chemistry. This compound, a salt formed from an aromatic amine-phenol moiety and a sulphate counterion, serves as an example of how the combination of different functional groups on an aromatic framework can lead to unique chemical properties and applications. It is primarily known as an organic intermediate, a building block for more complex molecules. Current time information in Monterey County, US.

Aromatic amines and phenols are classes of organic compounds that have been central to the development of chemical science and industry. Aromatic amines, characterized by an amino group attached to an aromatic ring, are known for their basicity and role as precursors to a vast array of dyes and pharmaceuticals. researchgate.net The isomers of toluidine, which are methylated anilines, were first discovered and named in 1845. habitablefuture.org These compounds, including the o-toluidine (B26562) component of the molecule , quickly found use in the burgeoning synthetic dye industry. habitablefuture.orgambeed.com

Phenols, which have a hydroxyl group directly bonded to an aromatic ring, are acidic and highly reactive towards electrophilic substitution. fiveable.me Their discovery and application, particularly in the production of polymers and pharmaceuticals, marked a significant step in industrial organic chemistry. chemicalbook.com Aminophenols, which contain both an amino and a hydroxyl group, are amphoteric compounds that are commercially significant as intermediates in the photographic, pharmaceutical, and dye industries. tcichemicals.com The synthesis of aminophenol derivatives is a well-established area of research, often involving the reduction of nitrophenols or substitution reactions. tcichemicals.comchemicalbook.com The compound m-(o-Toluidino)phenol sulphate is a derivative of these foundational classes, combining the structural features of both an N-substituted aminophenol and a toluidine.

Specific historical details regarding the discovery and initial chemical investigations of m-(o-Toluidino)phenol sulphate are not extensively documented in readily available scientific literature. However, the development of its parent molecules, aminophenols and toluidines, dates back to the 19th century. The synthesis of aminophenols was reported in the late 19th century, with methods involving the reduction of nitrosophenol. evitachem.com The industrial importance of simple aromatic amines and phenols as intermediates for dyes and other chemicals grew rapidly during this period. tcichemicals.comatamanchemicals.com It is likely that N-aryl aminophenol structures, such as the organic part of m-(o-Toluidino)phenol sulphate, were first synthesized during systematic explorations of dye chemistry, which involved combining various aromatic amines and phenols. The sulphate salt form is a common way to isolate and handle aromatic amines. researchgate.net

The chemical structure of m-(o-Toluidino)phenol sulphate consists of two main parts: the organic cation, m-(o-Toluidino)phenol, and the inorganic sulphate anion. The organic component is an N-substituted aminophenol. Specifically, it is a phenol (B47542) molecule where an o-toluidino group is attached at the meta position relative to the hydroxyl group.

The key structural features include:

A Phenolic Ring : This provides the hydroxyl (-OH) group, which can act as a proton donor and is an ortho-, para-directing group in electrophilic aromatic substitution.

An Aromatic Amine Linkage : The nitrogen atom bridges the phenolic and toluenic rings. The lone pair of electrons on the nitrogen atom influences the electronic properties of both aromatic systems.

A Toluene Ring : The methyl group on this ring is an electron-donating group.

Sulphate Counterion : The sulphuric acid molecule (H₂SO₄) protonates the basic amino group, forming an ammonium (B1175870) salt and acting as the counterion. evitachem.com

Spectroscopic analysis would be expected to confirm these features. For instance, in infrared (IR) spectroscopy, characteristic broad absorption bands for the O-H and N-H stretching vibrations would be anticipated, likely in the range of 3200-3600 cm⁻¹. chemicalbook.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would show distinct signals for the aromatic protons on both rings, as well as for the methyl and hydroxyl protons. mdpi.com

The primary significance of m-(o-Toluidino)phenol sulphate in organic chemistry lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries. Current time information in Monterey County, US.chemical-suppliers.eu Compounds with the N-aryl-m-aminophenol scaffold are known precursors for certain classes of dyes, such as rhodamine and phenoxazone dyes. google.comnih.gov The reactivity of the molecule is dictated by its functional groups. The phenolic hydroxyl group allows for O-alkylation and esterification reactions. researchgate.net The secondary amine is nucleophilic and can undergo further substitution. The aromatic rings are susceptible to electrophilic substitution, with the hydroxyl and amino groups being activating and directing. chemical-suppliers.eu

The development of methods for the selective N-arylation or O-arylation of aminophenols is an active area of research in organic synthesis, often employing transition metal catalysts like palladium and copper. nih.gov These methods are crucial for creating specific isomers of substituted aminophenols, which are valuable in medicinal chemistry. nih.gov While specific high-yield reactions utilizing m-(o-Toluidino)phenol sulphate as a starting material are not widely publicized, its structure makes it a relevant model for studying the chemoselectivity of reactions on bifunctional aromatic compounds.

Interactive Data Tables

Below are interactive tables summarizing the key properties of m-(o-Toluidino)phenol sulphate and its constituent parts.

Table 1: Properties of m-(o-Toluidino)phenol Sulphate You can sort the data by clicking on the column headers.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93920-37-7 | evitachem.com |

| Molecular Formula | C₁₃H₁₅NO₅S | evitachem.com |

| Molecular Weight | 297.33 g/mol | evitachem.com |

| IUPAC Name | 3-(2-methylanilino)phenol;sulfuric acid | evitachem.com |

| Canonical SMILES | CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O | evitachem.com |

| InChI Key | UPPOYKVRYYAJIK-UHFFFAOYSA-N | evitachem.com |

Table 2: Properties of Parent Compound m-(o-Toluidino)phenol You can sort the data by clicking on the column headers.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6264-98-8 | bldpharm.com |

| Molecular Formula | C₁₃H₁₃NO | bldpharm.com |

| Molecular Weight | 199.25 g/mol | bldpharm.com |

| IUPAC Name | 3-(2-methylanilino)phenol | bldpharm.com |

Structure

3D Structure of Parent

Properties

CAS No. |

93920-37-7 |

|---|---|

Molecular Formula |

C13H15NO5S |

Molecular Weight |

297.33 g/mol |

IUPAC Name |

3-(2-methylanilino)phenol;sulfuric acid |

InChI |

InChI=1S/C13H13NO.H2O4S/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11;1-5(2,3)4/h2-9,14-15H,1H3;(H2,1,2,3,4) |

InChI Key |

UPPOYKVRYYAJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of M O Toluidino Phenol Sulphate

Strategic Approaches to the Formation of the m-(o-Toluidino)phenol (B1582523) Core

The formation of the m-(o-toluidino)phenol core hinges on the creation of a carbon-nitrogen bond between a meta-aminophenol moiety and an o-tolyl group. The key challenge lies in achieving selective N-arylation over the competing O-arylation of the bifunctional aminophenol starting material. Several catalytic and non-catalytic methods have been developed to address this challenge.

Regioselective Synthesis of the meta-Substituted Phenol (B47542)

One common method involves the caustic fusion of m-aminobenzenesulfonic acid. This process, however, generates a significant amount of salt by-product. A more environmentally benign approach is the aminolysis of resorcinol (B1680541) (1,3-dihydroxybenzene). This reaction is typically carried out by heating resorcinol with aqueous ammonia (B1221849), often in the presence of a catalyst or under high pressure. For instance, heating resorcinol with ammonium (B1175870) chloride and 10% aqueous ammonia in an autoclave at 220°C has been reported to produce m-aminophenol. Another method involves the catalytic hydrolysis of m-phenylenediamine. This process can be carried out in the presence of an inorganic acid catalyst at elevated temperatures and pressures.

Impact of Catalyst Systems on Reaction Efficiency and Selectivity

The choice of catalyst system, including the metal center and the associated ligands, has a profound impact on the efficiency and, most critically, the selectivity of the N-arylation of m-aminophenol.

In palladium-catalyzed Buchwald-Hartwig aminations, the ligand plays a pivotal role in determining the outcome of the reaction. As previously mentioned, the use of bulky, electron-rich biarylphosphine ligands like BrettPhos is essential for achieving high selectivity for N-arylation over O-arylation. arkat-usa.orgnih.gov The steric hindrance provided by these ligands is thought to disfavor the formation of the more sterically demanding palladium-phenoxide intermediate, thereby promoting the formation of the palladium-amido complex and leading to the desired C-N bond formation. arkat-usa.orgnih.gov

In contrast, copper-catalyzed Ullmann-type reactions often show a preference for O-arylation when simple ligands are employed. arkat-usa.orgnih.gov For example, using picolinic acid as a ligand in a copper-catalyzed reaction between 3-aminophenol (B1664112) and an aryl iodide leads exclusively to the O-arylated product. arkat-usa.orgnih.gov To achieve selective N-arylation with a copper catalyst, more specialized ligands are required. As discussed, N-heterocyclic carbene ligands bearing chelating groups have been shown to be effective in directing the reaction towards C-N bond formation. wikipedia.org The chelation of the ligand to the copper center likely alters the electronic and steric environment of the metal, favoring the coordination and subsequent reaction of the amino group over the hydroxyl group. wikipedia.org

The choice of base and solvent also significantly influences the reaction efficiency. In Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are often used in aprotic polar solvents like 1,4-dioxane. arkat-usa.orgnih.gov For the copper-NHC catalyzed N-arylation, an inorganic base such as potassium carbonate in water has been shown to be effective. wikipedia.org

The development of orthogonal catalyst systems, where one metal-ligand combination selectively promotes N-arylation and another selectively promotes O-arylation, provides a powerful tool for the synthesis of a diverse range of aminophenol derivatives from the same starting materials. arkat-usa.orgnih.gov

Sulphation Mechanism and Salt Formation Chemistry

The reaction of m-(o-Toluidino)phenol with sulphuric acid is a multifaceted process involving two primary events: the sulphation of the phenolic hydroxyl group and the protonation of the amine nitrogen. The interplay between these reactions dictates the final product and its purity.

Direct Sulphation of the Phenolic Hydroxyl Group

The formation of a sulphate ester from a phenol is mechanistically an esterification reaction where the phenolic hydroxyl group acts as a nucleophile. researchgate.net In the presence of a strong sulphating agent, such as concentrated sulphuric acid or a sulfur trioxide (SO₃) complex, the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of SO₃. mdpi.commlsu.ac.in

The reaction can be influenced by temperature, with lower temperatures favoring the formation of the O-sulphated product (phenyl hydrogen sulphate) and higher temperatures often leading to electrophilic aromatic substitution on the ring to form hydroxybenzenesulphonic acids. mlsu.ac.in For m-(o-Toluidino)phenol, the reaction with a suitable sulphating agent like an SO₃-pyridine complex under controlled conditions would lead to the formation of the corresponding O-sulphate ester. The mechanism proceeds via a nucleophilic attack of the phenolic oxygen onto the sulfur atom of the SO₃ molecule, followed by a proton transfer to yield the sulphate ester.

Protonation of the Amine Moiety by Sulphuric Acid

Aromatic amines are basic compounds due to the lone pair of electrons on the nitrogen atom. In a strongly acidic medium like concentrated sulphuric acid, the secondary amine of the o-toluidino group will be readily protonated. pressbooks.pubbyjus.com This acid-base reaction is typically fast and exothermic, resulting in the formation of a substituted ammonium ion.

Optimization of Reaction Conditions for High Purity Sulphate Salt Formation

Achieving a high yield and purity of m-(o-Toluidino)phenol sulphate requires careful optimization of several reaction parameters. The goal is to favor the desired O-sulphation and salt formation while minimizing side reactions like ring sulphonation or degradation. researchgate.net Key factors include the choice of sulphating agent, reaction temperature, solvent, and stoichiometry.

Using milder sulphating agents, such as SO₃ complexes with pyridine (B92270) or triethylamine, can provide greater control over the reaction compared to concentrated sulphuric acid, reducing the likelihood of unwanted side reactions. mdpi.com Temperature control is crucial; lower temperatures generally favor the kinetic product, which is often the desired O-sulphate. researchgate.netmlsu.ac.in The molar ratio of the sulphating agent to the phenol must be carefully controlled to ensure complete reaction without promoting polysubstitution or oxidation. researchgate.net

Table 1: Illustrative Optimization of Sulphation Reaction Conditions

| Entry | Sulphating Agent | Solvent | Temperature (°C) | Molar Ratio (Agent:Phenol) | Yield of Sulphate Salt (%) |

|---|---|---|---|---|---|

| 1 | Conc. H₂SO₄ | None | 100 | 2:1 | 45 (with side products) |

| 2 | SO₃·Pyridine | Pyridine | 25 | 1.1:1 | 85 |

| 3 | SO₃·Pyridine | Acetonitrile | 0 | 1.1:1 | 92 |

| 4 | Chlorosulfonic Acid | Dichloromethane | -10 | 1:1 | 78 |

This table presents hypothetical data based on typical outcomes for phenol sulphonation to illustrate the effects of varying reaction conditions.

Derivatization Strategies of m-(o-Toluidino)phenol Sulphate

The m-(o-Toluidino)phenol sulphate salt can be further modified at its two key functional centers: the phenolic hydroxyl group and the amine nitrogen. The choice of reaction conditions will determine which site is derivatized. Generally, reactions are performed on the free base, m-(o-Toluidino)phenol, which can be regenerated from the sulphate salt by treatment with a base.

Chemical Transformations at the Phenolic Hydroxyl Group (e.g., etherification, esterification)

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide or another electrophilic alkylating agent. google.comgoogle.com Palladium-catalyzed methods have also been developed for the allylic etherification of phenols. frontiersin.org

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting it with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. organic-chemistry.org This reaction is often catalyzed by an acid or a base. For sterically hindered phenols, specific coupling agents or more forcing conditions may be necessary to achieve high yields. google.comthieme-connect.com

Table 2: Representative Derivatization Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Etherification (Methylation) | Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | >90 |

| Etherification (Benzylation) | Benzyl Bromide (BnBr) | NaH | DMF | >85 |

| Esterification (Acetylation) | Acetic Anhydride | Pyridine | Dichloromethane | >95 |

| Esterification (Benzoylation) | Benzoyl Chloride | Triethylamine | THF | >90 |

This table presents illustrative data for common derivatization reactions of phenols.

Reactions at the Amine Nitrogen (e.g., acylation, alkylation)

Acylation: The secondary amine of the o-toluidino group is nucleophilic and readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. jove.comlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl). tandfonline.comsemanticscholar.org This acylation is often a high-yield transformation. researchgate.net

Alkylation: Alkylation of the secondary amine can be more challenging to control than acylation. Direct reaction with alkyl halides can lead to over-alkylation, forming a quaternary ammonium salt. Reductive amination is an alternative method for controlled alkylation. Given that the starting material is already a secondary amine, further alkylation would lead to a tertiary amine. Acidic catalysts are often employed for the alkylation of diphenylamines with olefins. google.comresearchgate.netgoogle.com

Table 3: Representative Derivatization Reactions at the Amine Nitrogen

| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Acylation (Acetylation) | Acetyl Chloride | Pyridine | Dichloromethane | >95 |

| Acylation (Benzoylation) | Benzoyl Chloride | Triethylamine | THF | >90 |

| Alkylation (Methylation) | Formaldehyde/Sodium Borohydride | - | Methanol (B129727) | ~70-85 |

| Alkylation (with Olefin) | Diisobutylene | Acid-activated clay | None | ~60-80 |

This table provides illustrative data for common derivatization reactions of secondary aromatic amines.

Azo Coupling Reactions and Their Mechanistic Elucidation

Azo coupling is a cornerstone of industrial dye synthesis and represents a specific type of electrophilic aromatic substitution. organic-chemistry.org The reaction involves an aryldiazonium ion acting as an electrophile, which attacks an activated aromatic ring, known as the coupling agent, to form an azo compound characterized by a nitrogen-nitrogen double bond (-N=N-) linking two aromatic systems. handwiki.orgwikipedia.org

The most effective coupling agents are electron-rich aromatic compounds such as phenols and anilines, making m-(o-Toluidino)phenol a suitable substrate for this reaction. organic-chemistry.orgyoutube.com The reaction's success and rate are highly dependent on the pH of the medium.

Coupling with Phenols: The reaction is most efficient in mildly alkaline or neutral conditions (pH 5-8). organic-chemistry.orgyoutube.com In this pH range, the phenol is deprotonated to form the phenoxide ion. The negative charge on the oxygen atom of the phenoxide makes it a much more powerful activating group than the neutral hydroxyl group, thus accelerating the electrophilic attack by the diazonium cation. youtube.comstackexchange.comchemguide.co.uk

Coupling with Anilines: Aromatic amines are typically coupled in a slightly acidic medium (pH 4-5). mlsu.ac.in A strongly acidic medium would protonate the amino group, forming an ammonium ion which deactivates the ring, while a strongly basic medium is also not ideal. youtube.com

Mechanism of Azo Coupling:

The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich ring of the coupling component. For m-(o-Toluidino)phenol, the phenol ring, especially in its phenoxide form under alkaline conditions, is the more activated site for coupling. The substitution typically occurs at the para position relative to the activating group. organic-chemistry.org If the para position is occupied, the electrophile will attack at an ortho position. handwiki.orglibretexts.org

The reaction proceeds as follows:

Formation of the Electrophile: A primary aromatic amine is converted into a diazonium salt through a process called diazotization. handwiki.org

Activation of the Coupling Agent: In the case of the phenol moiety, a basic solution deprotonates the hydroxyl group to form the highly reactive phenoxide ion.

Electrophilic Attack: The diazonium cation attacks the para position of the phenoxide ring, which is rich in electron density.

Proton Transfer: An intermediate is formed, which then loses a proton to restore the aromaticity of the ring, yielding the final azo compound.

Table 2: pH Conditions for Azo Coupling Reactions

| Coupling Component | Optimal pH Range | Rationale |

|---|---|---|

| Phenols | Mildly Alkaline (5-8) | Formation of the more strongly activating phenoxide ion. youtube.comstackexchange.com |

| Anilines | Slightly Acidic (4-5) | Prevents protonation of the amino group (deactivation) while maintaining sufficient reactivity. mlsu.ac.inyoutube.com |

The resulting aromatic azo compounds are known for their bright colors, a consequence of their extended conjugated systems. handwiki.org

Theoretical and Computational Chemistry of M O Toluidino Phenol Sulphate

Spectroscopic Property Prediction and Correlation

Electronic Absorption and Emission Properties (UV-Vis, Fluorescence):Information from Time-Dependent DFT (TD-DFT) or other methods to predict the electronic absorption wavelengths (λmax), oscillator strengths, and potential fluorescence properties of this compound is absent from the literature.

While general computational methodologies are well-established for compounds with similar functional groups like phenols and toluidines ijseas.comresearchgate.netmdpi.com, specific findings are highly dependent on the unique three-dimensional arrangement of atoms in each molecule. The absence of dedicated research on m-(o-Toluidino)phenol (B1582523) sulphate means that a scientifically accurate and detailed article on its theoretical and computational chemistry, as per the specified outline, cannot be generated at this time. Further computational research would be required to produce the specific data points and analyses requested.

Advanced Analytical Methodologies for Research on M O Toluidino Phenol Sulphate

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of m-(o-toluidino)phenol (B1582523) sulphate, various chromatographic methods are utilized to achieve high-resolution separation and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like m-(o-toluidino)phenol sulphate. Its high resolving power and sensitivity make it ideal for monitoring the progress of the synthesis reaction and for isolating the final product.

For reaction monitoring, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing excellent separation of aromatic compounds. The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov The separation of sulfated phenolic compounds is highly dependent on the pH and buffer capacity of the mobile phase. nih.gov UV detection is suitable for quantitative analysis, with the wavelength set to the maximum absorbance of the analyte. By periodically injecting aliquots of the reaction mixture into the HPLC system, the consumption of reactants and the formation of the product and any byproducts can be tracked over time. This data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst concentration.

Preparative HPLC is utilized for the isolation and purification of m-(o-toluidino)phenol sulphate from the crude reaction mixture. mdpi.comspringernature.com This technique employs larger columns and higher flow rates to handle larger sample loads. mdpi.com The fractions corresponding to the desired product peak are collected, and the solvent is subsequently removed to yield the purified compound. The purity of the isolated product can then be re-assessed using analytical HPLC.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of related sulfated phenolic compounds.

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of aromatic compounds |

| Mobile Phase A | Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 5.5) | Aqueous component for polar analytes |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds |

| Gradient | 10-90% B over 30 minutes | Elution of a range of polarities |

| Flow Rate | 1.0 mL/min | Optimal separation and peak shape |

| Detection | UV at 254 nm and 280 nm | Quantitation of aromatic compounds |

| Injection Volume | 10 µL | Analytical scale injection |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govmatec-conferences.org In the context of m-(o-toluidino)phenol sulphate synthesis, GC-MS is primarily used to identify and quantify volatile byproducts and unreacted precursors. Precursors such as o-toluidine (B26562) and phenol (B47542), if present in the final product, can be detected with high sensitivity. The synthesis may also generate volatile side products through degradation or side reactions, and their identification is crucial for understanding the reaction chemistry and ensuring the purity of the final product.

Samples are typically derivatized to increase the volatility of any polar analytes before injection into the GC. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification by comparing the obtained mass spectra with spectral libraries.

A representative table of potential volatile compounds in the synthesis of m-(o-toluidino)phenol sulphate that could be analyzed by GC-MS is shown below.

| Compound | Potential Role | Expected Retention Time Range (min) | Key Mass Fragments (m/z) |

| o-Toluidine | Precursor | 5-10 | 106, 107, 77, 91 |

| Phenol | Precursor | 4-8 | 94, 65, 66 |

| Benzene | Solvent/Byproduct | 2-4 | 78, 51, 52 |

| Toluene | Solvent/Byproduct | 3-6 | 91, 92, 65 |

This technique is advantageous due to its high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com For the analysis of m-(o-toluidino)phenol sulphate, which is an ionic compound, CE can provide valuable information about its purity and the presence of any charged byproducts or unreacted ionic starting materials. The use of different background electrolytes and pH conditions can be optimized to achieve the desired separation. When coupled with mass spectrometry (CE-MS), it allows for the sensitive determination of analytes with a lower limit of detection. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of molecules and in elucidating reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are mass-analyzed. nationalmaglab.org This process provides detailed information about the structure of the precursor ion.

For m-(o-toluidino)phenol sulphate, MS/MS can be used to confirm its structure by analyzing its fragmentation pattern. The fragmentation of the sulphate group is a characteristic loss that can be monitored. A neutral loss of 80 Da, corresponding to SO3, is a common fragmentation pathway for sulfated compounds. nih.govfrontiersin.org The fragmentation of the aminophenol backbone would provide further structural confirmation. By carefully analyzing the masses and relative abundances of the fragment ions, the connectivity of the atoms within the molecule can be deduced.

The table below illustrates a hypothetical fragmentation pathway for m-(o-toluidino)phenol sulphate.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| [M-H]⁻ | [M-H-SO₃]⁻ | 80 | Deprotonated m-(o-toluidino)phenol |

| [M-H]⁻ | [HSO₄]⁻ | - | Bisulfate anion |

| [M-H-SO₃]⁻ | Various fragments | - | Fragments arising from the cleavage of the aminophenol core |

Isotopic labelling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing unambiguous insights into reaction mechanisms. ias.ac.inwikipedia.org In the study of the formation of m-(o-toluidino)phenol sulphate, stable isotopes such as ¹⁸O, ¹⁵N, ¹³C, and ²H (deuterium) can be incorporated into the precursor molecules (o-toluidine, phenol, or the sulfating agent).

For instance, by using ¹⁸O-labelled phenol, the position of the oxygen atom in the final product can be determined by mass spectrometry. This would help to confirm whether the phenolic oxygen is retained during the reaction. Similarly, using ¹⁵N-labelled o-toluidine would allow for the tracking of the nitrogen atom. The location of the isotopic labels in the product molecule provides direct evidence for the proposed reaction pathway. Combining isotopic labeling with techniques like NMR and mass spectrometry allows for a detailed mapping of bond-forming and bond-breaking steps. ias.ac.in

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamics

Spectroscopic techniques are indispensable for determining the molecular architecture of m-(o-Toluidino)phenol sulphate. By probing the interactions of the molecule with electromagnetic radiation, these methods yield detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) NMR provides initial data, multi-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of m-(o-Toluidino)phenol.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For m-(o-Toluidino)phenol, COSY would reveal correlations between adjacent protons on the toluidine and phenol rings, helping to trace the connectivity within each aromatic system. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is a highly sensitive method for assigning which proton is bonded to which carbon, simplifying the complex spectra by spreading the information into two dimensions. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu This is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different molecular fragments. For instance, HMBC could show a correlation between the N-H proton and carbons on both the toluidine and phenol rings, confirming the diphenylamine (B1679370) core structure.

The combined data from these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, which is fundamental for confirming the identity and purity of the compound.

Table 1: Expected 2D NMR Correlations for m-(o-Toluidino)phenol Moiety Note: This table is predictive, based on the known structure and general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

| NMR Experiment | Correlating Nuclei | Information Gained for m-(o-Toluidino)phenol Structure |

| COSY | ¹H – ¹H | Shows coupling between adjacent aromatic protons on both the toluidine and phenol rings. |

| HSQC | ¹H – ¹³C (¹J) | Connects each aromatic and methyl proton to its directly attached carbon atom. columbia.edu |

| HMBC | ¹H – ¹³C (²J, ³J) | Confirms connectivity across the amine bridge (N-H to aromatic carbons) and to quaternary carbons. columbia.edu |

While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. nih.gov In the solid state, anisotropic interactions, which are averaged out in solution, provide a wealth of structural information. emory.edu For m-(o-Toluidino)phenol sulphate, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct physical properties. ssNMR is highly sensitive to the local environment of each nucleus and can readily distinguish between different polymorphs.

Characterize Crystal Packing: ssNMR can provide insights into intermolecular interactions and the packing arrangement of molecules within the crystal lattice.

Study Dynamics: The technique can be used to investigate molecular motions, such as ring flips or methyl group rotations, within the solid state.

Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra from solid samples. emory.edu

For m-(o-Toluidino)phenol sulphate, an XRD analysis would provide:

An unambiguous confirmation of the molecular structure.

Precise measurements of all bond lengths and angles.

Information on the conformation of the molecule, including the dihedral angle between the two aromatic rings.

Detailed insights into the crystal packing, including intermolecular hydrogen bonding involving the phenol hydroxyl, the amine proton, and the sulphate anion.

While no specific crystal structure for m-(o-t-Toluidino)phenol sulphate appears to be publicly available, this technique remains the gold standard for absolute structure determination of crystalline solids. researchgate.netresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and measure the vibrational frequencies of molecular bonds. thermofisher.com

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. Key expected absorptions for m-(o-Toluidino)phenol would include O-H stretching (phenol), N-H stretching (secondary amine), C-H stretching (aromatic and methyl), C=C stretching (aromatic rings), and C-N stretching. The presence of the sulphate counter-ion would be confirmed by strong characteristic absorptions corresponding to S=O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. For this compound, Raman spectroscopy would be effective for analyzing the C=C bonds of the aromatic rings and the sulphate anion's symmetric stretching modes.

Together, these techniques provide a rapid and non-destructive "fingerprint" of the molecule, confirming the presence of key functional groups and providing insight into the molecular bonding. nih.govscialert.net

Table 2: Characteristic Vibrational Frequencies for m-(o-Toluidino)phenol Sulphate Note: This table presents expected frequency ranges for key functional groups based on established spectroscopic principles.

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Signal |

| Phenol O-H | Stretching | 3200 - 3600 (broad) | Weak |

| Amine N-H | Stretching | 3300 - 3500 | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Methyl C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| Sulphate S=O | Stretching | 1050 - 1200 | Strong, symmetric stretch |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive detection and identification power of spectroscopy. ajpaonline.comsaspublishers.com For the comprehensive analysis of m-(o-Toluidino)phenol sulphate, especially in complex mixtures or for impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govactascientific.com

The process involves:

Liquid Chromatography (LC): The sample is first injected into an LC system, where the components are separated based on their affinity for a stationary phase (e.g., C18 column). This separates m-(o-Toluidino)phenol from any impurities, precursors, or degradation products. nih.gov

Mass Spectrometry (MS): As each separated component exits the LC column, it is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest can be selected and fragmented. The resulting fragment ions are analyzed in a second stage of MS (MS2). This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, allowing for definitive identification and structural confirmation.

LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound and identifying unknown related substances. jasco-global.comresearchgate.net

Environmental Chemistry and Degradation Pathways of M O Toluidino Phenol Sulphate

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For m-(o-Toluidino)phenol (B1582523) sulphate, these processes are likely to include photolysis, hydrolysis, and oxidation-reduction reactions, primarily influenced by sunlight, water, and naturally occurring oxidants and reductants in the environment.

Photolytic Degradation Pathways and Photoproduct Identification

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In aquatic environments, direct photolysis of aromatic compounds can occur through the absorption of solar radiation, while indirect photolysis involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).

The photodegradation of substituted phenols and aromatic amines has been documented. For instance, the photocatalytic degradation of various chlorophenols and methylphenols under UV exposure has been shown to be effective, with degradation rates being influenced by the nature and position of the substituent groups. sci-hub.se The presence of an amino group, as in m-(o-Toluidino)phenol sulphate, can influence the electronic properties of the aromatic ring and thus its susceptibility to photolytic attack. The degradation of aniline (B41778) derivatives, for example, is enhanced under alkaline conditions. sid.ir

The proposed photolytic degradation of m-(o-Toluidino)phenol sulphate would likely proceed through the generation of hydroxyl radicals, which can attack the aromatic rings. acs.org This could lead to hydroxylation of the phenol (B47542) and toluidine moieties, followed by ring cleavage to form smaller organic acids. nih.gov Potential photoproducts could include hydroxylated derivatives of m-(o-Toluidino)phenol, and further degradation could lead to the formation of catechols, benzoquinones, and eventually short-chain organic acids like maleic acid, formic acid, and oxalic acid. nih.gov

Table 1: Inferred Photodegradation Products of m-(o-Toluidino)phenol Sulphate

| Precursor Compound | Potential Photoproducts |

| m-(o-Toluidino)phenol Sulphate | Hydroxylated m-(o-Toluidino)phenol |

| Catechol derivatives | |

| Benzoquinone derivatives | |

| Short-chain organic acids (e.g., formic acid, oxalic acid) |

Hydrolysis Kinetics and Products in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulphate ester linkage in m-(o-Toluidino)phenol sulphate could theoretically be susceptible to hydrolysis, which would yield m-(o-Toluidino)phenol and a sulphate ion. However, most aromatic amines are resistant to hydrolysis in aqueous solutions under typical environmental conditions. nih.gov The rate of hydrolysis is often dependent on pH and temperature. For some substituted phenyl compounds, the rate of hydrolysis is influenced by the acidity of the phenol. researchgate.net

Given the general stability of the secondary amine bond to hydrolysis, it is likely that the primary point of hydrolytic cleavage, if it occurs, would be the sulphate ester bond. This would be a significant detoxification step, as the resulting m-(o-Toluidino)phenol would then be subject to further degradation. The kinetics of this hydrolysis would be crucial in determining the persistence of the parent compound in aquatic environments. Without specific studies, it is difficult to predict the exact kinetics, but it is plausible that the reaction would be slow under neutral pH conditions.

Oxidation and Reduction Transformations

Oxidation and reduction reactions are critical in the transformation of organic pollutants in the environment. In the case of m-(o-Toluidino)phenol sulphate, both the phenolic and the secondary amine functional groups are susceptible to oxidation.

Substituted phenols can be oxidized by singlet oxygen, which is formed in sunlit surface waters. researcher.life The rate of this reaction is influenced by the nature of the substituents on the phenol ring. researcher.life The oxidation of phenols can also be initiated by hydroxyl radicals, leading to the formation of phenoxyl radicals, which can then undergo further reactions. uc.pt The electrochemical oxidation of phenols is pH-dependent and can lead to the formation of catechol and hydroquinone. uc.pt

Secondary aromatic amines can be oxidized by various environmental oxidants, such as manganese dioxide. acs.org The rate-limiting step in this process is often the transfer of an electron from the aromatic amine to the oxidant, forming an aryl amino radical. acs.org These radicals can then participate in coupling reactions. acs.org The oxidation of aromatic amines can also lead to the formation of nitroso and nitro compounds, as well as azo compounds, which can be more toxic than the parent compound. nih.gov

Reduction of the aromatic rings is less likely under typical aerobic environmental conditions but could be a relevant pathway in anaerobic sediments or groundwater.

Biotransformation Pathways and Microbial Involvement

Biotransformation, the chemical modification of substances by living organisms, is a major pathway for the degradation of organic pollutants. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of breaking down complex aromatic compounds.

Enzymatic Degradation Mechanisms in Model Systems

The biodegradation of m-(o-Toluidino)phenol sulphate would likely involve initial enzymatic attacks on the phenol, toluidine, or sulphate moieties.

The microbial degradation of phenols is well-studied. Aerobic degradation typically begins with the hydroxylation of the phenol to form catechol, which is then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage). ijrrjournal.comnih.govnih.gov A wide range of bacteria, including species of Pseudomonas, Acinetobacter, and Bacillus, are known to degrade phenol. nih.govacademicjournals.org

The enzymatic degradation of aromatic amines can proceed through several pathways. Bacteria have been shown to utilize monocyclic aromatic amines as their sole source of carbon and energy. nih.gov The degradation often starts with the release of ammonia (B1221849), either before or after the cleavage of the aromatic ring. nih.gov Enzymes such as peroxidases can catalyze the oxidative polymerization of aromatic amines. nih.gov For sulfonated aromatic amines, enzymatic oxidation has been shown to be an effective removal method. nih.govdntb.gov.ua

The sulphate group could be removed by sulfatase enzymes, which are widespread in microorganisms and catalyze the hydrolysis of sulphate esters.

Table 2: Key Enzymes Potentially Involved in the Biotransformation of m-(o-Toluidino)phenol Sulphate

| Enzyme Class | Potential Action |

| Phenol Hydroxylase | Hydroxylation of the phenolic ring |

| Catechol Dioxygenase | Cleavage of the catechol intermediate |

| Peroxidase | Oxidative polymerization of the aromatic amine |

| Aromatic Amine Dioxygenase | Initial oxidation of the toluidine moiety |

| Sulfatase | Hydrolysis of the sulphate ester bond |

Identification of Microbial Metabolites and Transformation Products

Based on the known microbial degradation pathways of related compounds, a hypothetical biotransformation pathway for m-(o-Toluidino)phenol sulphate can be proposed.

The initial step could be the enzymatic hydrolysis of the sulphate ester, releasing m-(o-Toluidino)phenol. This intermediate would then be subject to degradation. The phenolic ring could be hydroxylated to form a catechol-like intermediate, which would then undergo ring fission. nih.gov

Alternatively, the toluidine moiety could be the initial site of attack. Bacterial degradation of aniline, the simplest aromatic amine, proceeds via catechol. nih.gov Similarly, the toluidine part of the molecule could be converted to a methyl-substituted catechol.

The degradation of the entire molecule would likely result in the formation of various intermediates. For the phenolic part, metabolites would include catechol, cis,cis-muconate, and β-ketoadipate, eventually leading to intermediates of central metabolism like succinate (B1194679) and acetate (B1210297). ijrrjournal.com For the toluidine part, degradation could lead to the formation of methylcatechols. nih.gov The complete mineralization of m-(o-Toluidino)phenol sulphate would ultimately produce carbon dioxide, water, ammonia, and sulphate.

Table 3: Hypothetical Microbial Metabolites of m-(o-Toluidino)phenol Sulphate

| Initial Compound | Primary Intermediate | Secondary Metabolites |

| m-(o-Toluidino)phenol Sulphate | m-(o-Toluidino)phenol | Catechol derivatives, Methylcatechol derivatives |

| cis,cis-Muconic acid, β-Ketoadipate | ||

| Succinate, Acetate |

Insufficient Data Available for Environmental Analysis of m-(o-Toluidino)phenol Sulphate

Following a comprehensive search of available scientific literature and environmental databases, it has been determined that there is a significant lack of specific data regarding the environmental chemistry and degradation pathways of m-(o-Toluidino)phenol sulphate. Research focusing on the adsorption and leaching behavior in soil matrices, as well as its bioavailability and transport in environmental compartments, for this particular chemical compound is not presently available in the public domain.

Extensive queries for research findings, including soil organic carbon-water (B12546825) partitioning coefficients (Koc), Freundlich or Langmuir adsorption constants, and studies on its mobility and bioavailability, did not yield any specific results for m-(o-Toluidino)phenol sulphate. The scientific community has not published research dedicated to the environmental fate of this compound that would allow for a thorough and accurate discussion as outlined.

Consequently, the creation of a detailed article with data tables and in-depth research findings on the environmental impact of m-(o-Toluidino)phenol sulphate is not possible at this time. The information necessary to populate the requested sections on adsorption, leaching, bioavailability, and environmental transport does not appear to exist in accessible scientific literature.

Applications of M O Toluidino Phenol Sulphate As a Chemical Intermediate in Material Science and Industrial Processes

Precursor in Organic Pigment and Dye Synthesis

As a derivative of both aminophenol and toluidine, "m-(o-Toluidino)phenol sulphate" possesses the foundational structural elements crucial for the synthesis of a variety of dyestuffs. The presence of the amino (-NH-) and hydroxyl (-OH) groups makes it a versatile coupling component or a precursor to a diazo component in the synthesis of azo dyes, which constitute a significant class of organic pigments and dyes. The sulphate group likely enhances its solubility in aqueous media, a desirable property in many industrial dyeing processes.

Development of Novel Chromophores and Fluorophores

The core structure of m-(o-toluidino)phenol (B1582523) is a potential building block for novel chromophores and fluorophores. The aromatic rings and the secondary amine bridge form a conjugated system that can be extended and modified to tune the absorption and emission properties of the resulting molecule.

Hypothetical Chromophore Development:

| Functional Group Modification | Potential Impact on Chromophore |

| Diazotization and Coupling: | Introduction of an azo group (-N=N-) by reacting the diazonium salt of another aromatic amine with the phenol (B47542) ring of m-(o-toluidino)phenol would create a classic azo dye structure, the color of which could be tuned by the choice of the diazo component. |

| Condensation Reactions: | The amino group could undergo condensation with various carbonyl compounds to form imine or azomethine dyes. |

| Introduction of Electron-Withdrawing/Donating Groups: | Strategic addition of substituents to the aromatic rings could shift the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby altering the color. |

The development of fluorophores from this scaffold would likely involve creating more rigid and planar molecular structures to enhance fluorescence quantum yields.

Role in Polymer and Resin Chemistry

Aminophenol derivatives are known to be valuable monomers in the synthesis of high-performance polymers and resins due to their reactivity and the desirable properties they impart to the final material.

Incorporation into Polymeric Backbones

The bifunctional nature of m-(o-toluidino)phenol, with its reactive amino and hydroxyl groups, allows for its incorporation into polymeric backbones through various polymerization techniques. For instance, it could react with aldehydes, such as formaldehyde, to form aminophenol-formaldehyde resins. It could also be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides or polyesters with pendant functional groups.

Impact on Material Properties (e.g., thermal stability, optical properties)

The incorporation of the m-(o-toluidino)phenol unit into a polymer backbone would be expected to influence several material properties. The aromatic and rigid structure of the monomer unit would likely enhance the thermal stability of the resulting polymer. The presence of the polar amino and hydroxyl groups could improve adhesion and moisture resistance. Furthermore, the chromophoric nature of the monomer could be exploited to create polymers with specific optical properties, such as inherent color or photoresponsiveness. Research on related poly(m-aminophenol) has shown that such polymers can exhibit interesting thermal and electronic properties.

Applications in Catalysis and Fine Chemical Synthesis

The structural features of "m-(o-Toluidino)phenol sulphate" suggest potential applications in catalysis and as an intermediate in fine chemical synthesis. The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential ligand for transition metal catalysts. Such catalysts could be employed in a variety of organic transformations.

In fine chemical synthesis, the compound could serve as a starting material for the preparation of more complex molecules. For example, the amino and hydroxyl groups can be selectively protected and further functionalized to build intricate molecular architectures for pharmaceuticals or agrochemicals. The catalytic oxidation of related toluidine compounds is a known route to produce valuable chemical intermediates.

Ligand Development for Metal-Catalyzed Reactions

The m-(o-Toluidino)phenol structure is an excellent candidate for development into N,O-bidentate ligands, which are crucial in coordination chemistry and homogeneous catalysis. The nitrogen and oxygen atoms can act as donors, chelating to a metal center to form a stable complex. Such ligands are instrumental in controlling the reactivity and selectivity of metal catalysts in a variety of significant organic transformations.

One primary application is in the formation of Schiff base ligands. These are typically synthesized through a condensation reaction between an amine and a carbonyl compound (aldehyde or ketone). researchgate.netorientjchem.org Derivatives of m-(o-Toluidino)phenol could be reacted with various aldehydes to create a class of ligands capable of coordinating with transition metals like palladium, copper, nickel, and iron. researchgate.netacademicjournals.org These metal complexes are often employed as catalysts in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

For instance, palladium complexes featuring N,O-bidentate ligands have demonstrated high efficiency in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. researchgate.netresearchgate.net These reactions are pivotal for synthesizing biaryls and substituted olefins, which are common structures in pharmaceuticals, agrochemicals, and electronic materials. The steric and electronic properties of the ligand, influenced by the o-tolyl and phenol groups of the m-(o-Toluidino)phenol backbone, can be fine-tuned to optimize catalytic activity, stability, and selectivity. researchgate.net

Table 1: Potential Metal-Catalyzed Reactions Using Ligands Derived from Aminophenol Scaffolds

| Reaction Type | Typical Metal Catalyst | Role of N,O-Bidentate Ligand | Potential Products | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active Pd(0) species and facilitates oxidative addition and reductive elimination steps. | Biaryls, polyaryls | researchgate.netresearchgate.net |

| Mizoroki-Heck Reaction | Palladium (Pd) | Controls regioselectivity and enhances catalyst lifetime. | Substituted alkenes | researchgate.netlibretexts.org |

| Condensation/Dehydrogenation | Gold-Palladium (Au-Pd), Nickel (Ni) | Facilitates C-N bond formation and subsequent aromatization. | Diarylamines, N-heterocycles | nih.govresearchgate.net |

| Oxidative Coupling | Iron (Fe), Copper (Cu) | Mediates electron transfer and controls coupling selectivity (C-N vs. C-C). | N,O-biaryls, benzoquinone anils | upenn.edu |

Chiral Auxiliary or Building Block in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org

While m-(o-Toluidino)phenol is not inherently chiral, its structure is a viable precursor for creating chiral ligands or auxiliaries. This could be achieved by introducing a chiral center, for example, by using a chiral aldehyde to form a Schiff base, or by attaching a known chiral entity to the aminophenol backbone. The resulting chiral molecule could then be used to induce asymmetry in subsequent reactions.

Aminophenol sulfonamides, for example, have been used to create chiral ligands for nickel-catalyzed asymmetric Henry reactions, which are important for constructing chiral quaternary carbon centers. mdpi.com The combination of the hydroxyl, amino, and sulphonyl groups provides multiple coordination points that can create a rigid and well-defined chiral environment around the metal center, thereby guiding the approach of the reactants with high stereoselectivity. mdpi.com Similarly, oxazolidinones, often synthesized from amino alcohols, are a well-known class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org The aminophenol motif within m-(o-Toluidino)phenol provides a structural basis from which analogous chiral directing groups could be developed.

Table 2: Examples of Chiral Auxiliaries with N and O Functional Groups

| Auxiliary Class | Core Structure | Typical Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|---|

| Oxazolidinones | Derived from amino alcohols | Asymmetric aldol reactions, alkylations | Steric hindrance from substituents directs the enolate formation and subsequent reaction. | wikipedia.org |

| Camphorsultams | Based on camphor | Michael additions, Claisen rearrangements | Rigid bicyclic structure creates a highly biased steric environment. | wikipedia.orgtcichemicals.com |

| Aminophenol Sulfonamides | Aminophenol with a sulfonamide group | Asymmetric Henry (nitroaldol) reactions | Forms a chiral metal complex that coordinates reactants in a specific orientation. | mdpi.com |

| Pseudoephedrine Amides | Derived from pseudoephedrine | Asymmetric alkylation of carboxylic acids | Chelation to a metal enolate creates a rigid structure that blocks one face from electrophilic attack. | wikipedia.org |

Advanced Chemical Manufacturing Processes (excluding process safety and waste management specifics)

In industrial manufacturing, aminophenols and toluidines serve as crucial intermediates for a wide range of products, including dyes, agrochemicals, pharmaceuticals, and high-performance polymers. researchandmarkets.comtaylorandfrancis.comresearchandmarkets.com The m-(o-Toluidino)phenol structure, being a diarylamine, is a building block for more complex molecular architectures.

A key industrial process for producing aminophenols is the catalytic hydrogenation of the corresponding nitrophenols or nitrobenzenes. arxiv.orggoogle.comwikipedia.org For instance, the catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium can be controlled to yield p-aminophenol through the rearrangement of an intermediate phenylhydroxylamine. arxiv.orgresearchgate.net This highlights a modern, single-step, and environmentally cleaner route compared to older multi-step processes using iron-acid reduction. arxiv.org Similar catalytic strategies could be envisioned for the large-scale synthesis of m-(o-Toluidino)phenol itself from appropriate nitro-aromatic precursors.

Furthermore, aminophenol derivatives are used as monomers in polymerization reactions. For example, o- and m-aminophenols can undergo oxidative polymerization to form polyaniline derivatives, which are conductive polymers with applications in electronics and materials science. mdpi.comresearchgate.net The specific structure of the monomer, such as the presence of the o-tolyl group in m-(o-Toluidino)phenol, would influence the properties of the resulting polymer, such as its solubility, conductivity, and thermal stability.

The diarylamine structure is also central to many dyes and functional materials. Toluidine blue, for instance, is a well-known thiazine-based dye used in histology and vital staining. addent.com The synthesis of such complex heterocyclic systems often relies on precursors containing the diarylamine motif. Advanced catalytic methods, such as acceptorless dehydrogenative aromatization over bimetallic nanoparticles, provide efficient and sustainable routes for synthesizing a wide variety of structurally diverse diarylamines from readily available starting materials. nih.govsemanticscholar.orgrsc.org

Future Research Directions and Unexplored Academic Avenues

Novel Synthetic Routes for Enhanced Sustainability

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel, environmentally benign routes to m-(o-Toluidino)phenol (B1582523) sulphate. Traditional sulfation methods often rely on harsh reagents like chlorosulfonic acid or sulfur trioxide-pyridine complexes, which can generate significant waste. mdpi.com A forward-looking approach would investigate enzymatic or chemoenzymatic pathways. mdpi.com For instance, aryl sulfotransferases could offer a highly selective and efficient means of sulfation under mild, aqueous conditions.

Another avenue involves the use of solid acid catalysts or recyclable sulfating agents to minimize waste and improve atom economy. The goal would be to develop a process with a high reaction mass efficiency (RME) and a low process mass intensity (PMI), key metrics in green chemistry. whiterose.ac.uk

Table 1: Comparison of Potential Synthetic Routes for m-(o-Toluidino)phenol Sulphate

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Enzymatic Sulfation | High selectivity, mild reaction conditions, aqueous solvent. | Enzyme stability and cost, substrate specificity. | Screening for suitable aryl sulfotransferases, enzyme immobilization. |

| Solid Acid Catalysis | Catalyst recyclability, reduced corrosive waste. | Catalyst deactivation, reaction kinetics. | Development of robust and highly active solid acid catalysts. |

| Flow Chemistry | Enhanced safety and control, potential for scalability. | Initial setup cost, potential for clogging. | Optimization of reactor design and reaction parameters. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Scalability, understanding reaction mechanisms. | Investigating ball-milling conditions for efficient sulfation. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the synthesis and reactivity of m-(o-Toluidino)phenol sulphate requires real-time monitoring of reaction progress. Future research could employ advanced spectroscopic techniques for in situ analysis. Probes such as fiber-optic Raman or near-infrared (NIR) spectroscopy could be integrated into reaction vessels to track the formation of the sulphate ester and the consumption of the parent phenol (B47542). This would allow for precise determination of reaction kinetics and identification of any transient intermediates.

Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as 13C NMR, could be used to study the electronic effects of sulfation on the aromatic rings, providing insights into the compound's reactivity. researchgate.net Such studies are crucial for optimizing reaction conditions and for understanding the fundamental properties of the molecule.

Deeper Exploration of Reactivity under Extreme Conditions

The behavior of organic molecules under extreme conditions (high temperature, high pressure) is a rapidly expanding field of research. Investigating the reactivity of m-(o-Toluidino)phenol sulphate under such conditions could reveal novel transformation pathways and lead to the synthesis of unique chemical structures. For example, high-pressure studies could influence the regioselectivity of further functionalization reactions on the aromatic rings. Similarly, pyrolysis studies could elucidate its thermal decomposition pathways, which is important for understanding its stability and potential applications in high-temperature environments.

Integration with Green Chemistry Principles for Synthesis and Derivatization

Beyond the initial synthesis, the principles of green chemistry should guide all subsequent derivatization and application studies of m-(o-Toluidino)phenol sulphate. This includes the use of greener solvents, such as bio-derived solvents or supercritical fluids like carbon dioxide, in place of traditional volatile organic compounds. acs.orgresearchgate.netnih.gov The development of catalytic methods for functionalizing the molecule would be preferable to stoichiometric approaches to minimize waste. herts.ac.uk

For instance, the derivatization of the remaining positions on the aromatic rings could be achieved through catalytic C-H activation, a cutting-edge technique that avoids the need for pre-functionalized starting materials. The twelve principles of green chemistry should serve as a guiding framework for all future synthetic work involving this compound. researchgate.net

Table 2: Application of Green Chemistry Principles to m-(o-Toluidino)phenol Sulphate Research

| Green Chemistry Principle | Application in Future Research |

|---|---|

| Prevention | Design syntheses to minimize waste generation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents with greener alternatives like water or bio-solvents. researchgate.netnih.gov |

| Design for Energy Efficiency | Conduct synthetic steps at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Explore the synthesis of the parent phenol from renewable bio-based sources. herts.ac.uk |

| Reduce Derivatives | Avoid unnecessary derivatization to reduce synthetic steps and waste. |

| Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents. herts.ac.uk |

| Design for Degradation | Design the molecule and its derivatives to be biodegradable after their use. |

| Real-time analysis for Pollution Prevention | Employ in situ monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for chemical accidents. |

Multiscale Computational Modeling for Complex System Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com Future research should employ multiscale computational modeling to understand the behavior of m-(o-Toluidino)phenol sulphate from the molecular to the macroscopic level. Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, spectroscopic properties, and reaction mechanisms at the quantum level. mdpi.com

Molecular dynamics (MD) simulations can then be used to study its behavior in different solvent environments and its interactions with other molecules or surfaces. This information would be invaluable for designing applications in areas such as materials science or as a specialty chemical.

Design of m-(o-Toluidino)phenol Sulphate Analogues for Specific Chemical Functions

The structure of m-(o-Toluidino)phenol sulphate offers numerous possibilities for the design of analogues with tailored functions. By systematically modifying the substitution pattern on the aromatic rings or by replacing the sulphate group with other functional moieties, new molecules with specific electronic, optical, or chemical properties can be created. For example, the introduction of electron-withdrawing or electron-donating groups could be used to tune the acidity of the potential phenolic precursor or the redox potential of the molecule.

The synthesis of a library of such analogues, guided by computational screening, could lead to the discovery of compounds with applications as, for example, novel indicators, specialized ligands for catalysis, or building blocks for functional polymers.

Q & A

Q. What spectroscopic methods are recommended for identifying and characterizing m-(o-toluidino)phenol sulphate?

Infrared (IR) spectroscopy is critical for detecting functional groups like phenolic -OH and sulphonate moieties. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves aromatic proton environments and substituent positions. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-referencing with databases using the EC number (228-428-5) and CAS registry (6264-98-8) ensures accurate identification .

Q. How can researchers optimize the synthesis of m-(o-toluidino)phenol sulphate to minimize impurities?

Key steps include controlled sulfonation of m-aminophenol with sulfuric acid under anhydrous conditions, followed by coupling with o-toluidine. Purification via recrystallization (ethanol/water) removes unreacted precursors. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry and temperature (50–60°C) to suppress side products like o-toluidine dimers .

Q. What analytical techniques are suitable for quantifying m-(o-toluidino)phenol sulphate in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) offers specificity. For colorimetric assays, Folin-Ciocalteu reagent reacts with phenolic groups, yielding a blue chromophore measurable at 750 nm. Titration with ceric sulphate in acidic media (e.g., H₂SO₄) provides redox-based quantification, validated against certified reference standards .

Advanced Research Questions

Q. How can experimental design address conflicting data on m-(o-toluidino)phenol sulphate’s environmental degradation rates?

Use factorial designs (e.g., Plackett-Burman) to screen variables (pH, temperature, microbial load) and identify dominant factors. For instance, Acinetobacter sp. cultures degrade phenol derivatives optimally at pH 7.1–7.5 and 25–30°C. Box-Behnken designs model nonlinear interactions, resolving contradictions between lab and field data .

Q. What mechanistic insights explain m-(o-toluidino)phenol sulphate’s toxicity in renal cells?

The compound induces oxidative stress via reactive oxygen species (ROS) generation, depleting glutathione (GSH) and disrupting mitochondrial membranes. In vitro models (e.g., human proximal tubule cells) show dose-dependent albuminuria and podocyte damage. Validate mechanisms using ROS scavengers (e.g., N-acetylcysteine) and GSH assays .

Q. How should researchers resolve discrepancies in statistical models predicting degradation kinetics?

Apply both statistical (e.g., ANOVA, R² >90%) and logical analysis. For example, if glucose concentration shows contradictory effects in phenol degradation models, prioritize variables with >90% confidence (pH, temperature) over less significant factors (NH₄NO₃, 69.6% confidence). Use solver tools (e.g., Microsoft Excel) to optimize polynomial models and validate with experimental repeats .

Methodological Guidance

Q. What strategies ensure robust literature reviews for studying m-(o-toluidino)phenol sulphate?

Use CAS registry numbers (6264-98-8) in databases like SciFinder and Reaxys to bypass naming inconsistencies. Avoid unreliable sources (e.g., BenchChem). Cross-reference synthesis protocols from pharmacopeial guidelines (USP-NF) and peer-reviewed degradation studies .

Q. How to validate m-(o-toluidino)phenol sulphate’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use Arrhenius kinetics to extrapolate shelf life. For light sensitivity, expose samples to UV-A (320–400 nm) and quantify degradation products via LC-MS .

Q. What experimental designs differentiate between synergistic and antagonistic effects in multi-variable systems?

Central composite designs (CCD) or response surface methodology (RSM) map interaction effects. For example, in microbial degradation, pH-temperature interactions (p <0.05) may dominate over nutrient effects. Validate via contour plots and desirability functions .

Data Interpretation and Reporting

Q. How to contextualize findings on m-(o-toluidino)phenol sulphate within broader toxicology literature?

Compare ROS induction levels with structurally similar uremic toxins (e.g., phenyl sulfate). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps. Discuss contradictions (e.g., species-specific toxicity) in the discussion section .

Q. What frameworks assist in reconciling conflicting degradation data across studies?

Apply the PICO framework (Population: microbial strain; Intervention: pH/temperature; Comparison: abiotic degradation; Outcome: rate constants) to standardize variables. Meta-analyses using fixed/random effects models quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.